molecular formula C22H12N4Na4O13S4 B12436877 Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate

Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate

Cat. No.: B12436877
M. Wt: 760.6 g/mol
InChI Key: QCDXWNNRUJFYQR-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate involves the diazotization of sulfanilic acid followed by coupling with 2-naphthol-3,6-disulfonic acid . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the subsequent coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to specific molecular targets. In histological staining, it binds to proteins and other cellular components, providing contrast for microscopic examination. The azo groups in the compound play a crucial role in its binding affinity and staining properties .

Properties

Molecular Formula

C22H12N4Na4O13S4

Molecular Weight

760.6 g/mol

IUPAC Name

tetrasodium;3-hydroxy-4-[[2-sulfonato-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C22H16N4O13S4.4Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-11-14(3-8-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;;;;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;/q;4*+1/p-4

InChI Key

QCDXWNNRUJFYQR-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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